molecular formula C4H9NO3 B168662 2-(2-aminoethoxy)acetic Acid CAS No. 10366-71-9

2-(2-aminoethoxy)acetic Acid

Cat. No. B168662
CAS RN: 10366-71-9
M. Wt: 119.12 g/mol
InChI Key: GNRLUBOJIGSVNT-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

A solution of hydrogen chloride in 1,4-dioxane (4M, 32.7 ml, 131 mmol) was added to a solution of 2-(2-aminoethoxyl)acetic acid (1.56 g, 13.10 mmol) in ethanol (38.2 ml, 655 mmol) and heated for 2 h at a gentle reflux. The reaction mixture was evaporated to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ 8.28 (s, br, 3H), 4.18 (s, 2H), 4.17-4.08 (m, 2H), 3.75-3.68 (m, 2H), 2.99-2.90 (m, 2H), 1.20 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
38.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCO[CH2:4][CH2:3]1.[NH2:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([OH:15])=[O:14].C(O)C>>[ClH:1].[NH2:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([O:15][CH2:3][CH3:4])=[O:14] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
32.7 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.56 g
Type
reactant
Smiles
NCCOCC(=O)O
Name
Quantity
38.2 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 h at a gentle reflux
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCOCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.